4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a heterocyclic organic compound classified as a pyrimidine derivative. Pyrimidines are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research.
The compound's IUPAC name is 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, with a molecular formula of and a molecular weight of 225.72 g/mol. It is classified under pyrimidine derivatives, which are often used in the synthesis of pharmaceuticals and agrochemicals due to their structural versatility and reactivity .
The synthesis of 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine typically involves multi-step chemical reactions. One common method is the reaction of 2-methylpyrimidine derivatives with chlorinated compounds, followed by nucleophilic substitution with piperidine derivatives.
The molecular structure of 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine features a six-membered ring containing two nitrogen atoms at the 1st and 3rd positions, characteristic of pyrimidines. The specific structural representation includes:
InChI=1S/C11H16ClN3/c1-8-3-5-15(6-4-8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3
FMEOFQHQWPWMHS-UHFFFAOYSA-N
CC1CCN(CC1)C2=CC(=NC(=N2)C)Cl
This structure indicates the presence of a chloro substituent and a piperidine ring, contributing to its biological activity .
Pyrimidines like 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions:
The mechanism of action for compounds like 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine often involves interaction with biological targets such as enzymes or receptors. For example:
The physical properties of 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine include:
Key chemical properties include:
These properties are crucial for understanding its behavior in various environments and applications .
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine has several potential applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9